2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
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Description
The compound “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-phenethylacetamide” is a complex organic molecule. It contains a 2-chlorobenzyl group attached to a sulfonyl group, which is further connected to an indole ring. This indole ring is then linked to a phenethylacetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the sulfonyl group, and the attachment of the phenethylacetamide group. The synthesis could potentially involve the use of pinacol boronic esters and a radical approach for the formation of the sulfonyl group . Additionally, the synthesis of similar compounds has been achieved through a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The indole ring, a key component of the molecule, is a fused ring system consisting of a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The compound, due to its complex structure, could undergo a variety of chemical reactions. For instance, the benzylic position is particularly reactive and could undergo substitution reactions . The presence of the sulfonyl group could also facilitate reactions such as the formation of sulfonamides or sulfonic esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the sulfonyl group could influence its solubility and reactivity .Scientific Research Applications
Optical Imaging and Cancer Detection
A novel water-soluble near-infrared dye developed through an asymmetric approach, featuring sulfonyl and indolyl groups, exhibited enhanced quantum yield and stability. This dye, upon conjugation with peptides, demonstrated potential in in vivo optical imaging for cancer detection. The unique property of increased quantum yield and the ability to selectively conjugate with biomolecules make such compounds valuable in developing molecular beacons for cancer diagnostics (Pham, Medarova, & Moore, 2005).
Synthesis and Chemical Reactions
Research on sulfonyl derivatives of phenoxyacetamide has provided insights into chemical synthesis processes and the properties of these compounds. Such studies help in understanding the reactivity and potential applications of sulfonyl-containing molecules in various chemical synthesis and modification reactions (Cremlyn & Pannell, 1978).
Antimicrobial Applications
Compounds bearing a sulfonamide moiety, like the one synthesized with cyanoacetamide, have been explored for antimicrobial applications. These compounds demonstrated promising antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Molecular Synthesis and Biological Activity
The synthesis of indole derivatives featuring sulfonyl groups has been explored, with these compounds showing significant biological activity. Such research underlines the importance of these molecules in developing biologically active compounds, potentially leading to new therapeutic agents (Avdeenko, Konovalova, & Yakymenko, 2020).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3S/c26-22-12-6-4-10-20(22)18-32(30,31)24-16-28(23-13-7-5-11-21(23)24)17-25(29)27-15-14-19-8-2-1-3-9-19/h1-13,16H,14-15,17-18H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXXZEHNTVRAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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